molecular formula C14H12ClN3OS B2820307 5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 691868-61-8

5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B2820307
CAS RN: 691868-61-8
M. Wt: 305.78
InChI Key: LXGGLQZWJHWJPD-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)sulfanyl]methyl-2-methylpyrazolo[1,5-a]pyrimidin-7-ol (hereafter referred to as “the compound”) is a novel synthetic compound with potential applications in scientific research. It is a member of the pyrazolopyrimidine family, which is a class of compounds that have been studied for their potential therapeutic and pharmacological properties. The compound is of particular interest due to its unique structure and potential for use in biological research.

Scientific Research Applications

Synthesis and Crystal Structure

  • The synthesis and crystal structure of related compounds such as 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have been explored, indicating its potential for further chemical analysis and modification for various applications, including moderate anticancer activity (Lu Jiu-fu et al., 2015).

Chemical Reactions and Derivatives

  • Research into the reaction of similar compounds with active methylenes has led to the creation of various heterocycles such as 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives (I. Shibuya, 1984).

Antiviral and Antimicrobial Activities

  • Studies on analogues of pyrazolo[1,5-a]pyrimidin have shown antiviral and antimicrobial activities. For instance, certain 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues demonstrate activity against human cytomegalovirus and herpes simplex virus (N. Saxena et al., 1990).

Antitumor and Antimicrobial Activities

  • Novel N-arylpyrazole-containing enaminones have been synthesized, leading to the creation of various pyrazole and pyrimidine derivatives with significant antitumor and antimicrobial activities (S. Riyadh, 2011).

Structural and Vibrational Analysis

  • Detailed structural, vibrational, and quantum chemical analysis of related compounds like 5-amino-N’-[(E)-(2,4-dichlorophenyl)methylidene]-3-methyl-1,2-oxazole-4-carbohydrazide P7 has been performed, which is critical in understanding the properties and potential applications of these compounds in antimycobacterial therapy (Piotr M Wojciechowski et al., 2020).

Anti-inflammatory Properties

  • Compounds like 2-Phenylpyrazolo[1,5-a]pyrimidin-7-ones have been identified as a new class of nonsteroidal antiinflammatory drugs, demonstrating significant activity and better therapeutic index than standard drugs, without ulcerogenic activity (G. Auzzi et al., 1983).

Antibacterial Activities

  • The synthesis of novel 2,5-Diphenylindolo[2,3-e] Pyrazolo[1',5':3",4"]pyrimido[2",1"-c][1,2,4]triazines has shown potential antibacterial activities against various microorganisms, indicating the broad-spectrum application of these compounds in combating bacterial infections (K. Atta et al., 2011).

Phosphodiesterase Inhibitory Activity

  • A series of 6-phenylpyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, with potential applications in treating hypertension and other cardiovascular disorders (B. Dumaitre et al., 1996).

properties

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-9-6-13-16-11(7-14(19)18(13)17-9)8-20-12-4-2-10(15)3-5-12/h2-7,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGJGGCDRSCOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

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